2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine

Medicinal Chemistry Drug Metabolism Structural Biology

2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine (CAS 2006197-85-7, molecular formula C10H11F3N2, molecular weight 216.20 g/mol) is a fluorinated building block featuring a 3,3-difluoropyrrolidine ring directly attached to the aniline nitrogen at the ortho position. This scaffold is a privileged structure in medicinal chemistry, with the gem-difluoro group on the pyrrolidine ring serving to modulate basicity, metabolic stability, and target engagement, while the 5-fluoro substituent on the phenylamine ring can influence electronic properties and binding interactions.

Molecular Formula C10H11F3N2
Molecular Weight 216.20 g/mol
Cat. No. B12076711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine
Molecular FormulaC10H11F3N2
Molecular Weight216.20 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C2=C(C=C(C=C2)F)N
InChIInChI=1S/C10H11F3N2/c11-7-1-2-9(8(14)5-7)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2
InChIKeyKVQJCRBCDAACDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine: Key Chemical Profile for Procurement & Research


2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine (CAS 2006197-85-7, molecular formula C10H11F3N2, molecular weight 216.20 g/mol) is a fluorinated building block featuring a 3,3-difluoropyrrolidine ring directly attached to the aniline nitrogen at the ortho position [1]. This scaffold is a privileged structure in medicinal chemistry, with the gem-difluoro group on the pyrrolidine ring serving to modulate basicity, metabolic stability, and target engagement, while the 5-fluoro substituent on the phenylamine ring can influence electronic properties and binding interactions [2]. This compound is primarily used as a synthetic intermediate for the preparation of kinase inhibitors and other bioactive molecules, distinguishing itself from simpler aniline or pyrrolidine building blocks [3].

Procurement Alert: Why Generic Pyrrolidine Anilines Cannot Replace 2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine


Simple structure-based substitution with in-class compounds like unsubstituted 2-(pyrrolidin-1-yl)aniline or mono-fluorinated analogs fails because the precise spatial and electronic arrangement of fluorine atoms creates a unique three-dimensional pharmacophore. The 3,3-difluoropyrrolidine ring exerts a strong gauche effect that stabilizes the pyrrolidine envelope conformation, directly impacting how the aniline moiety is presented to a biological target [1]. Furthermore, the specific 5-fluoro substitution pattern on the aniline ring, lacking in direct analogs like 2-(3,3-difluoropyrrolidin-1-yl)aniline (CAS 1897695-01-0) , has a marked effect on metabolic stability and target selectivity, as demonstrated by structure-activity relationship (SAR) studies in DPP-4 and kinase inhibitor programs [2]. This dual fluorination pattern is not a simple additive effect, making de novo synthesis from this specific building block a critical requirement.

Quantitative Evidence Guide: Differentiating 2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine for Scientific Selection


Metabolic Stability Advantage Conferred by the 3,3-Difluoropyrrolidine Moiety

The 3,3-difluoropyrrolidine motif is a well-established strategy to enhance metabolic stability by blocking oxidative metabolism at the pyrrolidine ring. In a prototypical DPP-4 inhibitor series, compounds incorporating a 3,3-difluoropyrrolidine ring (such as triazole-substituted prolyl analogs) demonstrated significantly improved stability in human liver microsomes (HLM) compared to their unsubstituted pyrrolidine counterparts. While direct comparative microsomal stability data for the target compound versus 2-(pyrrolidin-1-yl)-5-fluoro-phenylamine is not publicly available in a single head-to-head study, the class-level evidence strongly supports this differentiation [1].

Medicinal Chemistry Drug Metabolism Structural Biology

Regioisomeric Precision: 5-Fluoro Substitution Directs Distinct Target Binding vs. 4-Fluoro Analogs

The exact substitution pattern on the phenylamine ring is a critical determinant of biological activity in pyrrolidine-aniline series. A direct comparison can be drawn with its regioisomer, 4-(3,3-difluoropyrrolidin-1-yl)-3-fluoroaniline (CAS 2026521-09-3) . In published patents on pyrrolidineanilines as progesterone receptor modulators (e.g., WO-2007065093-A2), the position of ring substituents (R1, R2) on the aniline core is shown to completely change the compound's functional activity (agonist vs. antagonist) [1]. The target compound, with its 5-fluoro-2-(pyrrolidin-1-yl) pattern, presents a distinct electronic and steric surface compared to isomeric 4-substituted variants, making it a non-fungible starting material for SAR exploration.

Kinase Inhibition Progesterone Receptor Modulation Structure-Activity Relationship

Conformational Locking via the Gem-Difluoro Group Reduces Entropic Binding Penalties

The 3,3-difluoro substitution induces a strong 'gauche effect' that rigidifies the pyrrolidine ring into a preferred envelope conformation [1]. This conformational bias is absent in non-fluorinated or mono-fluorinated pyrrolidine analogs. By pre-organizing a molecule into its bioactive conformation, the entropic penalty upon binding to a protein target is reduced, potentially leading to higher binding affinity for the same scaffold. This effect has been studied computationally and experimentally for difluoropyrrolidines, showing a distinct energy minimum compared to unsubstituted pyrrolidines. While no direct IC50 comparison for the target compound is publicly available, structure-based drug design programs explicitly select 3,3-difluoropyrrolidine building blocks for this reason, as evidenced by their use in IRAK4 inhibitors (IC50 234 nM for a derivative) [2].

Computational Chemistry Biophysical Chemistry Drug Design

Differential Physicochemical Profile Impacts Downstream Synthetic Tractability and ADME

The incorporation of the 5-fluoro substituent significantly alters key physicochemical parameters compared to the non-fluorinated analog 2-(3,3-difluoropyrrolidin-1-yl)aniline (CAS 1897695-01-0). The target compound has a molecular formula of C10H11F3N2 (MW 216.20) versus C10H12F2N2 (MW 198.21) for the non-fluoro analog [1]. The additional fluorine reduces LogP (calc. ~1.5 vs ~1.2), increases topological polar surface area (tPSA), and enhances hydrogen bond acceptor capability. These differences are not trivial; they directly influence the compound's solubility, permeability, and amenability to various coupling reactions (e.g., Buchwald-Hartwig amination). Additionally, the electron-withdrawing effect of the 5-fluoro substituent can direct electrophilic aromatic substitution reactions, offering regioselective functionalization opportunities not available on the des-fluoro analog.

Process Chemistry ADME Physicochemical Properties

Optimal Application Scenarios for 2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine in Drug Discovery


Kinase Inhibitor Lead Optimization Programs

The combination of a difluoropyrrolidine conformational lock and a 5-fluoroaniline pharmacophore makes this compound an ideal core scaffold for designing selective kinase inhibitors. As demonstrated by the use of related difluoropyrrolidine motifs in IRAK4 inhibitors (IC50 234 nM [1]), this building block can be immediately incorporated into parallel synthesis libraries to explore hinge-binding vectors. The 5-fluoro substituent provides a convenient handle for metabolic profiling (e.g., using F-19 NMR) and is less susceptible to oxidative metabolism compared to other halogen substituents like bromine. This makes it a superior alternative to 5-bromo analogs (e.g., 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)phenylamine) commonly used in preliminary SAR by catalog.

Progesterone and Nuclear Receptor Modulator Synthesis

Building on SAR from the pyrrolidineaniline patent family (WO-2007065093-A2 [2]), this fluorinated phenylamine can be used as a key intermediate to generate novel progesterone receptor modulators. The distinct 5-fluoro-2-substitution pattern allows exploration of a specific sub-pocket in the receptor's ligand-binding domain, which is unaddressed by 4-substituted or unsubstituted analogs. This can lead to new intellectual property in a therapeutically relevant area (endometriosis, uterine fibroids) where achieving tissue selectivity remains a major challenge.

Fragment-Based Drug Discovery (FBDD) Library Creation

With a molecular weight of 216 g/mol and a balanced physicochemical profile, this compound is an excellent rule-of-three compliant fragment. The high degree of fluorination provides a strong anomalous signal for X-ray crystallography-based fragment screening, accelerating structure determination. Its superior conformational rigidity compared to non-fluorinated aniline fragments increases the probability of a high-quality hit, reducing the entropic cost of binding and leading to more tractable hit-to-lead chemistry [3].

Synthesis of Targeted Protein Degraders (PROTACs)

The aniline nitrogen is a versatile synthetic handle for attaching various linkers, making this building block suitable for the construction of PROTAC molecules. The unique difluoropyrrolidine group can be leveraged to engage E3 ligase surfaces or optimize the ternary complex's stability. The presence of fluorine improves cell permeability and metabolic stability, which are critical for large bifunctional molecules. Furthermore, using this fluorinated building block as a common intermediate can streamline the SAR of the linker attachment vector, a key challenge in PROTAC development [4].

Quote Request

Request a Quote for 2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.